molecular formula C15H13ClN2O2 B13085263 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile

Cat. No.: B13085263
M. Wt: 288.73 g/mol
InChI Key: GMLODCJOMBYFHN-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylnicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile include other nicotinonitrile derivatives and compounds with similar functional groups, such as:

  • 2-Chloro-6-(2,5-dimethoxyphenyl)-4-methylnicotinonitrile
  • 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-chloro-6-(3,4-dimethoxyphenyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H13ClN2O2/c1-9-6-12(18-15(16)11(9)8-17)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3

InChI Key

GMLODCJOMBYFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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